Cas no 2172482-91-4 (1-(2-{1-(9H-fluoren-9-ylmethoxy)carbonylpiperidin-2-yl}ethyl)-1H-1,2,3-triazole-4-carboxylic acid)

1-(2-{1-(9H-Fluoren-9-ylmethoxy)carbonylpiperidin-2-yl}ethyl)-1H-1,2,3-triazole-4-carboxylic acid is a specialized heterocyclic compound featuring a piperidine core linked to a triazole-carboxylic acid moiety via an ethylene spacer. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group enhances its utility in peptide synthesis, offering selective deprotection under mild basic conditions. The triazole-carboxylic acid functionality provides a versatile handle for further derivatization, particularly in click chemistry applications. This compound is valuable in medicinal chemistry and bioconjugation due to its structural rigidity, stability, and compatibility with solid-phase synthesis. Its well-defined reactivity profile makes it suitable for constructing complex molecular architectures with precision.
1-(2-{1-(9H-fluoren-9-ylmethoxy)carbonylpiperidin-2-yl}ethyl)-1H-1,2,3-triazole-4-carboxylic acid structure
2172482-91-4 structure
Product name:1-(2-{1-(9H-fluoren-9-ylmethoxy)carbonylpiperidin-2-yl}ethyl)-1H-1,2,3-triazole-4-carboxylic acid
CAS No:2172482-91-4
MF:C25H26N4O4
Molecular Weight:446.498345851898
CID:6428287
PubChem ID:165592002

1-(2-{1-(9H-fluoren-9-ylmethoxy)carbonylpiperidin-2-yl}ethyl)-1H-1,2,3-triazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-(2-{1-(9H-fluoren-9-ylmethoxy)carbonylpiperidin-2-yl}ethyl)-1H-1,2,3-triazole-4-carboxylic acid
    • 1-(2-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-2-yl}ethyl)-1H-1,2,3-triazole-4-carboxylic acid
    • 2172482-91-4
    • EN300-1653358
    • インチ: 1S/C25H26N4O4/c30-24(31)23-15-28(27-26-23)14-12-17-7-5-6-13-29(17)25(32)33-16-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-4,8-11,15,17,22H,5-7,12-14,16H2,(H,30,31)
    • InChIKey: NTJNVPDMVVGXHW-UHFFFAOYSA-N
    • SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(N1CCCCC1CCN1C=C(C(=O)O)N=N1)=O

計算された属性

  • 精确分子量: 446.19540532g/mol
  • 同位素质量: 446.19540532g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 33
  • 回転可能化学結合数: 7
  • 複雑さ: 684
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.8
  • トポロジー分子極性表面積: 97.6Ų

1-(2-{1-(9H-fluoren-9-ylmethoxy)carbonylpiperidin-2-yl}ethyl)-1H-1,2,3-triazole-4-carboxylic acid Pricemore >>

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Enamine
EN300-1653358-1.0g
1-(2-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-2-yl}ethyl)-1H-1,2,3-triazole-4-carboxylic acid
2172482-91-4
1g
$1543.0 2023-06-04
Enamine
EN300-1653358-10.0g
1-(2-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-2-yl}ethyl)-1H-1,2,3-triazole-4-carboxylic acid
2172482-91-4
10g
$6635.0 2023-06-04
Enamine
EN300-1653358-2500mg
1-(2-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-2-yl}ethyl)-1H-1,2,3-triazole-4-carboxylic acid
2172482-91-4
2500mg
$3809.0 2023-09-21
Enamine
EN300-1653358-250mg
1-(2-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-2-yl}ethyl)-1H-1,2,3-triazole-4-carboxylic acid
2172482-91-4
250mg
$1789.0 2023-09-21
Enamine
EN300-1653358-2.5g
1-(2-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-2-yl}ethyl)-1H-1,2,3-triazole-4-carboxylic acid
2172482-91-4
2.5g
$3025.0 2023-06-04
Enamine
EN300-1653358-10000mg
1-(2-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-2-yl}ethyl)-1H-1,2,3-triazole-4-carboxylic acid
2172482-91-4
10000mg
$8357.0 2023-09-21
Enamine
EN300-1653358-1000mg
1-(2-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-2-yl}ethyl)-1H-1,2,3-triazole-4-carboxylic acid
2172482-91-4
1000mg
$1944.0 2023-09-21
Enamine
EN300-1653358-5000mg
1-(2-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-2-yl}ethyl)-1H-1,2,3-triazole-4-carboxylic acid
2172482-91-4
5000mg
$5635.0 2023-09-21
Enamine
EN300-1653358-100mg
1-(2-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-2-yl}ethyl)-1H-1,2,3-triazole-4-carboxylic acid
2172482-91-4
100mg
$1711.0 2023-09-21
Enamine
EN300-1653358-0.1g
1-(2-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidin-2-yl}ethyl)-1H-1,2,3-triazole-4-carboxylic acid
2172482-91-4
0.1g
$1357.0 2023-06-04

1-(2-{1-(9H-fluoren-9-ylmethoxy)carbonylpiperidin-2-yl}ethyl)-1H-1,2,3-triazole-4-carboxylic acid 関連文献

1-(2-{1-(9H-fluoren-9-ylmethoxy)carbonylpiperidin-2-yl}ethyl)-1H-1,2,3-triazole-4-carboxylic acidに関する追加情報

Introduction to 1-(2-{1-(9H-fluoren-9-ylmethoxy)carbonylpiperidin-2-yl}ethyl)-1H-1,2,3-triazole-4-carboxylic Acid (CAS No. 2172482-91-4)

The compound 1-(2-{1-(9H-fluoren-9-ylmethoxy)carbonylpiperidin-2-yl}ethyl)-1H-1,2,3-triazole-4-carboxylic acid, with CAS number 2172482-91-4, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its complex structure, which includes a triazole ring system and a piperidine moiety. The presence of the fluorenylmethoxycarbonyl (Fmoc) group further enhances its utility in various chemical and biological applications.

Chemical Structure and Synthesis

The molecular structure of this compound is characterized by a triazole ring fused with a carboxylic acid group at the 4-position. The triazole ring is connected to a piperidine ring via an ethyl chain. The piperidine ring is substituted with an Fmoc group at the nitrogen atom. This substitution pattern makes the compound highly versatile for various chemical transformations. The synthesis of this compound typically involves multi-step reactions, including coupling reactions and protecting group strategies. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing reaction times and improving yields.

Applications in Organic Chemistry

This compound finds extensive use in organic synthesis as a building block for constructing complex molecules. Its triazole moiety is particularly valuable in click chemistry reactions, such as the Huisgen cycloaddition reaction. The Fmoc group serves as an excellent protecting group for amino acids and peptides, making this compound a key reagent in peptide synthesis. Recent studies have explored its use in the construction of bioactive molecules, including potential drug candidates.

Biological Activity and Pharmacological Potential

Research into the biological activity of this compound has revealed promising results in various assays. The triazole ring contributes to its ability to interact with biological targets, such as enzymes and receptors. Studies have shown that this compound exhibits moderate inhibitory activity against certain kinases, suggesting its potential as a lead compound for drug development. Additionally, its role as a precursor in peptide synthesis has been instrumental in developing bioactive peptides with therapeutic applications.

Recent Research Findings

In recent years, there has been growing interest in understanding the stereochemical properties of this compound. Advanced NMR techniques have provided insights into its conformational flexibility, which plays a crucial role in its interactions with biological systems. Furthermore, computational studies have been conducted to predict its binding affinities to various protein targets. These findings have paved the way for more targeted drug design strategies.

Safety and Handling

As with any chemical compound, proper handling and safety precautions are essential when working with 1-(2-{1-(9H-fluoren-9-ylmethoxy)carbonylpiperidin-2-yl}ethyl)-1H-1,2,3-triazole-4-carboxylic acid. It is important to follow standard laboratory protocols to ensure safe handling and minimize environmental impact.

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